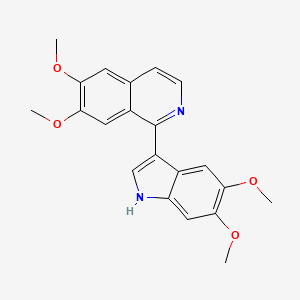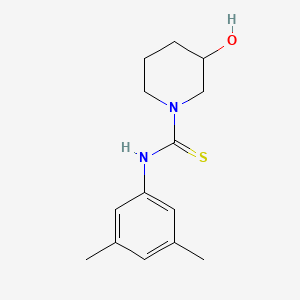![molecular formula C27H19N3O4 B10866938 2-{4-[4-(Benzyloxy)phenoxy]-3-nitrophenyl}quinoxaline](/img/structure/B10866938.png)
2-{4-[4-(Benzyloxy)phenoxy]-3-nitrophenyl}quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[4-(Benzyloxy)phenoxy]-3-nitrophenyl}quinoxaline is a complex organic compound characterized by its unique structure, which includes a quinoxaline core substituted with benzyloxy, phenoxy, and nitrophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(Benzyloxy)phenoxy]-3-nitrophenyl}quinoxaline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance .
Preparation of Intermediates: The initial step involves the synthesis of intermediates such as 4-(benzyloxy)phenol and 4-(benzyloxy)phenoxybenzaldehyde
Coupling Reaction: The intermediates are then subjected to a Suzuki–Miyaura coupling reaction using palladium catalysts and boron reagents.
Final Assembly: The final step involves the assembly of the quinoxaline core with the substituted phenyl groups under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
2-{4-[4-(Benzyloxy)phenoxy]-3-nitrophenyl}quinoxaline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The benzyloxy group can be cleaved to form phenol derivatives.
Substitution: The phenoxy and benzyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenoxy and benzyloxy moieties.
科学研究应用
2-{4-[4-(Benzyloxy)phenoxy]-3-nitrophenyl}quinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
作用机制
The mechanism of action of 2-{4-[4-(Benzyloxy)phenoxy]-3-nitrophenyl}quinoxaline involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit bacterial cell division by targeting the FtsZ protein, a key component in bacterial cytokinesis . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to antimicrobial effects.
相似化合物的比较
Similar Compounds
- 2-[4-(Benzyloxy)phenoxy]benzaldehyde
- 2-(4-(Benzyloxy)phenoxy)-N’-(2-hydroxybenzylidene)acetohydrazide
- 2-(4-(Benzyloxy)phenoxy)-N’-(4-methoxybenzylidene)acetohydrazide
Uniqueness
2-{4-[4-(Benzyloxy)phenoxy]-3-nitrophenyl}quinoxaline stands out due to its quinoxaline core, which imparts unique electronic and steric properties. This makes it more versatile in various chemical reactions and enhances its potential biological activity compared to similar compounds.
属性
分子式 |
C27H19N3O4 |
|---|---|
分子量 |
449.5 g/mol |
IUPAC 名称 |
2-[3-nitro-4-(4-phenylmethoxyphenoxy)phenyl]quinoxaline |
InChI |
InChI=1S/C27H19N3O4/c31-30(32)26-16-20(25-17-28-23-8-4-5-9-24(23)29-25)10-15-27(26)34-22-13-11-21(12-14-22)33-18-19-6-2-1-3-7-19/h1-17H,18H2 |
InChI 键 |
PQACNVQPTWSGAM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=C(C=C(C=C3)C4=NC5=CC=CC=C5N=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2-{[6-(Ethoxycarbonyl)-1,3-benzothiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B10866856.png)
![5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-(3-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10866857.png)
![2,2,6,6-Tetramethyl-1-[(phenylcarbonyl)oxy]piperidin-4-yl pyridine-4-carboxylate](/img/structure/B10866864.png)
![3,4-dimethyl-N'-[(E)-(3-nitrophenyl)methylidene]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbohydrazide](/img/structure/B10866871.png)
![4-[3-(3-phenyl-1H-pyrazol-5-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B10866873.png)
![1-{[(Z)-chloro{[1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]imino}methyl]sulfanyl}pyrrolidine-2,5-dione](/img/structure/B10866881.png)



![(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10866913.png)
![9,9-dimethyl-2-(2-methylphenyl)-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one](/img/structure/B10866916.png)

![4-chloro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B10866930.png)

